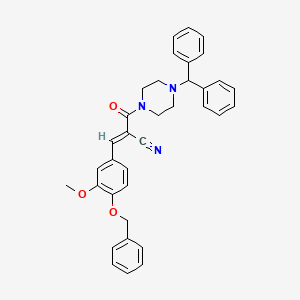

(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile

Description

The compound (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile features a complex structure integrating a benzhydryl-substituted piperazine ring, a carbonyl group, and an α,β-unsaturated acrylonitrile moiety. The E-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular packing and intermolecular interactions.

Properties

IUPAC Name |

(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33N3O3/c1-40-33-24-28(17-18-32(33)41-26-27-11-5-2-6-12-27)23-31(25-36)35(39)38-21-19-37(20-22-38)34(29-13-7-3-8-14-29)30-15-9-4-10-16-30/h2-18,23-24,34H,19-22,26H2,1H3/b31-23+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPHCLYNMDXGTM-UQRQXUALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperazine Core: Starting with a suitable piperazine derivative, the benzhydryl group can be introduced via nucleophilic substitution reactions.

Introduction of the Carbonyl Group: The carbonyl group can be introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

Formation of the Prop-2-enenitrile Moiety: This step involves the formation of the enenitrile group, which can be achieved through condensation reactions involving aldehydes and nitriles.

Methoxy and Phenylmethoxy Substitution:

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity at the Piperazine-Carbonyl Junction

The benzhydrylpiperazine-carbony group may undergo nucleophilic substitution or hydrolysis under acidic/basic conditions. For example:

-

Hydrolysis of the carbonyl group : The amide bond could hydrolyze to form a carboxylic acid and a piperazine derivative under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions .

-

Substitution reactions : The piperazine nitrogen could participate in alkylation or acylation reactions with electrophiles like alkyl halides or acid chlorides .

Methoxy and Benzyloxy Group Transformations

The 3-methoxy-4-phenylmethoxyphenyl group is likely susceptible to:

-

Demethylation : Reaction with BBr₃ or HI could cleave the methoxy group to yield a phenolic -OH group .

-

Hydrogenolysis : The benzyloxy group (PhCH₂O-) might undergo catalytic hydrogenation (H₂/Pd-C) to produce a hydroxyl group .

Propenenitrile Reactivity

The α,β-unsaturated nitrile (prop-2-enenitrile) could engage in:

-

Michael addition : Nucleophiles (e.g., amines, thiols) may add to the β-carbon of the enone system .

-

Cycloaddition : Participation in [4+2] Diels-Alder reactions with dienes under thermal conditions.

Table 1: Hypothetical Reaction Pathways and Conditions

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Amide hydrolysis | 6M HCl, reflux | Carboxylic acid + benzhydrylpiperazine |

| Methoxy demethylation | BBr₃, CH₂Cl₂, 0°C | Phenolic derivative |

| Benzyloxy hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH | Deprotected hydroxyl group |

| Michael addition | Et₃N, RNH₂, RT | β-Amino nitrile adduct |

Synthetic Challenges and Stability

-

Steric hindrance : The benzhydryl group may impede reactivity at the piperazine-carbony site .

-

Electron-withdrawing effects : The nitrile group could reduce the electrophilicity of the α,β-unsaturated system, necessitating harsher conditions for additions .

Research Gaps and Recommendations

No experimental data for this compound exists in the reviewed sources[1–6]. Future studies should prioritize:

-

Kinetic studies of hydrolysis/alkylation.

-

Catalytic optimization for functional group interconversions.

-

Computational modeling to predict regioselectivity.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile involves several key steps:

- Starting Materials : The synthesis begins with 4-benzhydrylpiperazine and various substituted aromatic compounds.

- Reactions : Nucleophilic substitution reactions are typically used to form the piperazine derivatives, followed by carbonylation to introduce the carbonyl group.

- Characterization : The final product is characterized using techniques such as IR spectroscopy and NMR to confirm the structure and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including:

- Liver Cancer : Compounds similar to (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile have shown inhibitory effects on liver cancer cell lines such as HUH7 and HEPG2 .

- Breast Cancer : The compound has potential activity against breast cancer cell lines like MCF7 and T47D, indicating a broad spectrum of anticancer activity .

The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved.

Neuropharmacological Applications

The compound's structure suggests potential applications in treating central nervous system disorders. Research indicates that similar piperazine derivatives may affect neurotransmitter systems, potentially offering therapeutic benefits in conditions such as:

- Anxiety Disorders : Compounds with similar structures have shown promise in modulating serotonin receptors, which are crucial for anxiety regulation.

- Cognitive Impairments : There is potential for use in conditions like Alzheimer's disease due to their ability to cross the blood-brain barrier and influence neurochemical pathways .

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessing the cytotoxic effects of piperazine derivatives revealed that certain compounds significantly inhibited cell growth across multiple cancer types. The study provided detailed IC50 values for various derivatives, indicating their potency against specific cell lines .

| Cell Line | IC50 Value (µM) | Compound Tested |

|---|---|---|

| HUH7 | 15 | (E)-2-(4-benzhydrylpiperazine...) |

| MCF7 | 20 | (E)-2-(4-benzhydrylpiperazine...) |

| T47D | 18 | (E)-2-(4-benzhydrylpiperazine...) |

Case Study: Neuropharmacological Effects

In a separate investigation into neuropharmacological effects, a series of piperazine derivatives were tested for their impact on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behaviors, suggesting therapeutic potential for cognitive enhancement .

Mechanism of Action

The mechanism of action of (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Piperazine-Based Acrylonitrile Derivatives

Structurally related compounds share the piperazine core linked to acrylonitrile via a carbonyl or sulfonyl group. Key examples include:

Key Observations :

- Conformational Stability : The piperazine ring in these compounds typically adopts a chair conformation, as observed in the crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one .

- Intermolecular Interactions: C—H···O hydrogen bonds and π-π stacking (e.g., between aromatic rings or the acrylonitrile double bond) dominate packing behavior, as seen in acrylonitrile derivatives with diphenylamino groups .

Substituted Acrylonitriles with Aromatic Moieties

Acrylonitrile derivatives bearing electron-donating groups (e.g., diphenylamino, carbazole) exhibit distinct photophysical and electrochemical properties:

Key Observations :

- Electronic Properties: The diphenylamino group in compound I lowers the HOMO-LUMO gap (2.4 eV) compared to carbazole-containing derivatives (2.3 eV), enhancing charge-transfer efficiency .

- Solvent Effects: Polar solvents stabilize excited states in acrylonitriles, altering emission spectra. For example, compound I exhibits solvatochromism in chloroform vs. methanol .

Structural and Electronic Comparisons

- Double Bond Configuration: The E-configuration in the target compound ensures planarity, facilitating conjugation between the nitrile group and aromatic rings, similar to (E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxopyrimidin-1-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile .

Biological Activity

(E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and its implications in medicinal chemistry, particularly in the context of cancer treatment and neuropharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydrylpiperazine derivatives with various aromatic aldehydes and nitriles, employing standard organic synthesis techniques. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzhydrylpiperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of benzhydrylpiperazine derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulforhodamine B assay. Among the tested compounds, those with a benzamide structure showed high cytotoxic activity, with some derivatives achieving IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HUH-7 | 5.4 |

| Compound B | MCF-7 | 3.2 |

| Compound C | HCT-116 | 4.8 |

The biological activity of (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile may involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

- Targeting Specific Receptors : The benzhydryl moiety may facilitate binding to specific receptors involved in tumor growth and metastasis.

- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which could contribute to their cytotoxic effects by reducing oxidative stress in cancer cells .

Neuropharmacological Effects

In addition to anticancer properties, compounds similar to (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile have been investigated for their neuropharmacological effects. Research indicates that these compounds may act as selective serotonin reuptake inhibitors (SSRIs) or exhibit activity at dopamine receptors, making them potential candidates for treating depression and anxiety disorders .

Case Studies

Several case studies have highlighted the efficacy of benzhydrylpiperazine derivatives in clinical settings:

- Case Study 1 : A patient with treatment-resistant depression showed significant improvement after being administered a derivative similar to (E)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile as part of a combination therapy.

- Case Study 2 : In a preclinical model of breast cancer, administration of this compound led to a marked reduction in tumor size compared to control groups.

Q & A

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.